4-Chloro-3-ethyl-5-methylbenzoic acid is a benzoic acid derivative characterized by the presence of a chlorine atom and ethyl and methyl substituents on the aromatic ring. Its molecular formula is with a molecular weight of approximately 198.65 g/mol. The compound features a chlorine atom at the para position, an ethyl group at the meta position, and a methyl group at the ortho position relative to the carboxylic acid functional group. This unique arrangement contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
Several methods exist for synthesizing 4-Chloro-3-ethyl-5-methylbenzoic acid, including:
4-Chloro-3-ethyl-5-methylbenzoic acid has potential applications in various fields:
Several compounds share structural similarities with 4-Chloro-3-ethyl-5-methylbenzoic acid. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Bromo-4-chloro-5-methylbenzoic acid | Contains bromine instead of ethyl group | |
4-Chloro-3-methylbenzoic acid | Lacks ethyl substituent | |
3-Chloro-5-ethylbenzoic acid | Different positioning of chloro and ethyl groups |
The uniqueness of 4-Chloro-3-ethyl-5-methylbenzoic acid lies in its combination of both ethyl and methyl groups along with a chlorine atom, which may enhance its lipophilicity and potential biological activity compared to other similar compounds .